N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine is a synthetic organic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)alanine
- N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)valine
Uniqueness
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and fluoro groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-17(15,16)12(5-9(13)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKNFGWKXVNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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